3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid

Catalog No.
S1546575
CAS No.
52679-49-9
M.F
C11H13BrO4
M. Wt
289.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid

CAS Number

52679-49-9

Product Name

3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid

IUPAC Name

3-(2-bromo-4,5-dimethoxyphenyl)propanoic acid

Molecular Formula

C11H13BrO4

Molecular Weight

289.12 g/mol

InChI

InChI=1S/C11H13BrO4/c1-15-9-5-7(3-4-11(13)14)8(12)6-10(9)16-2/h5-6H,3-4H2,1-2H3,(H,13,14)

InChI Key

SJTJBIRPIITRRT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)CCC(=O)O)Br)OC

Canonical SMILES

COC1=C(C=C(C(=C1)CCC(=O)O)Br)OC

3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid is a chemical compound characterized by its unique structure, which includes a bromine atom and two methoxy groups attached to a phenyl ring. Its molecular formula is C12H13BrO4C_{12}H_{13}BrO_4 with a molecular weight of approximately 314.14 g/mol. This compound is part of a broader class of organic compounds known as phenylpropanoic acids, which are often utilized in various chemical syntheses and biological applications due to their functional properties.

, primarily involving its functional groups. Key reactions include:

  • Reduction Reactions: 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid can be reduced to form corresponding alcohols or amines. For instance, the reduction of the nitrile derivative leads to the formation of amines under specific conditions .
  • Cyclization Reactions: The compound can participate in cyclization reactions, which are crucial for synthesizing more complex structures such as ivabradine, a drug used for treating heart conditions .
  • Decarboxylation: This compound can also undergo decarboxylation to yield simpler carboxylic acids or hydrocarbons, depending on the reaction conditions applied .

Research indicates that 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid exhibits significant biological activity. It has been associated with pharmacological effects similar to those of ivabradine, which is known for its bradycardic properties—reducing heart rate without affecting myocardial contractility. This makes it potentially useful in treating conditions like angina pectoris and heart failure . Additionally, compounds in this class have shown promise in modulating various biological pathways, suggesting their utility in therapeutic applications.

The synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid typically involves several steps:

  • Starting Materials: The synthesis often begins with 2-bromo-4,5-dimethoxybenzaldehyde.
  • Condensation Reaction: A condensation reaction with acetonitrile in the presence of sodium hydroxide leads to the formation of an intermediate compound .
  • Reduction: This intermediate can be reduced using sodium borohydride in a solvent mixture such as ethanol and pyridine to produce the desired propanoic acid derivative .
  • Purification: The final product is usually purified through recrystallization from suitable solvents like ethanol or methanol.

3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid has various applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of ivabradine and other medicinal compounds with cardiovascular benefits.
  • Chemical Research: This compound is utilized in research settings for studying reaction mechanisms and developing new synthetic methodologies.
  • Agricultural Chemistry: Some derivatives may find applications in agrochemicals due to their bioactive properties.

Studies on 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid focus on its interaction with biological targets such as ion channels and receptors involved in cardiac function. Its derivatives have been shown to influence heart rate and rhythm by modulating specific pathways associated with cardiac excitability and contractility . Further research into its interactions may reveal additional therapeutic potentials.

Several compounds share structural similarities with 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
3-(2-Bromo-4-methoxyphenyl)propanoic acidC10H11BrO3C_{10}H_{11}BrO_3Lacks one methoxy group; potential for different biological activity .
3-(2-Bromo-3-hydroxyphenyl)propanoic acidC9H9BrO3C_{9}H_{9}BrO_3Contains a hydroxyl group instead of methoxy; alters solubility and reactivity .
3-(2-Bromo-4-fluorophenyl)propanoic acidC12H12BrF1O2C_{12}H_{12}BrF_1O_2Fluorine substitution may enhance lipophilicity and alter pharmacokinetics .

These compounds exhibit variations in their functional groups that can significantly influence their chemical behavior and biological activity.

XLogP3

2.3

Wikipedia

3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid

Dates

Modify: 2023-08-15

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